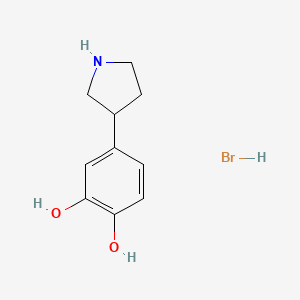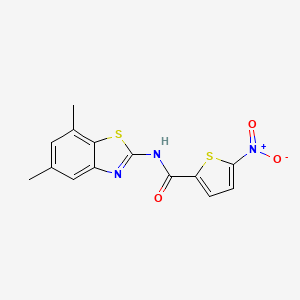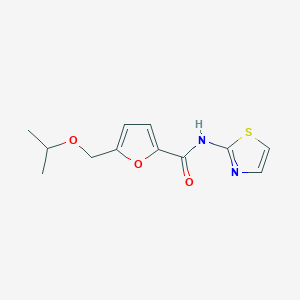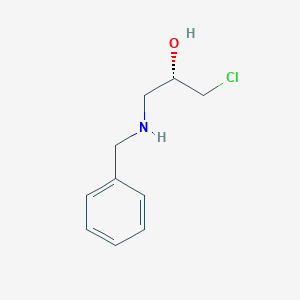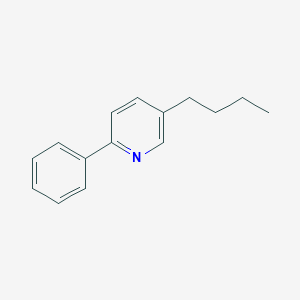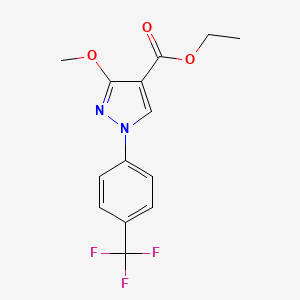![molecular formula C18H16F3N3O5S B2447041 {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone CAS No. 866152-62-7](/img/structure/B2447041.png)
{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone” is a chemical compound with the molecular formula C18H16F3N3O5S . Its average mass is 443.397 Da and its mono-isotopic mass is 443.076263 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone” are not fully detailed in the available resources. Its molecular weight is 443.3969496 , but other properties such as melting point, boiling point, and density are not provided.Wissenschaftliche Forschungsanwendungen
Potential Therapeutic Agents Synthesis : A study by (Abbasi et al., 2019) focused on synthesizing a series of compounds similar in structure to "{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone" for potential therapeutic use. These compounds exhibited considerable inhibitory activity against the α-glucosidase enzyme, suggesting potential applications in diabetes treatment.
Enzyme Inhibitory Activity and Therapeutic Potential : Research by (Hussain et al., 2017) synthesized derivatives of the compound and found significant enzyme inhibitory activity. This study highlights the compound's potential as a therapeutic agent, especially in inhibiting acetyl- and butyrylcholinesterase enzymes.
Corrosion Inhibition : A study by (Singaravelu & Bhadusha, 2022) explored the use of a similar compound for preventing corrosion on mild steel in an acidic medium. This application is critical in materials science, especially for protecting metal structures and components in industrial settings.
Antimicrobial Activity : The compound and its derivatives have been researched for their antimicrobial properties. A study by (Mallesha & Mohana, 2014) synthesized derivatives that showed good antimicrobial activity against various pathogenic bacterial and fungal strains.
Anticancer and Antituberculosis Studies : A paper by (Mallikarjuna et al., 2014) discussed the synthesis of related compounds and their evaluation for anticancer and antituberculosis activities. Some of these compounds exhibited significant activities, indicating potential in treating these diseases.
Chemical Synthesis and Structural Characterization : The synthesis and structural characterization of similar compounds have been a subject of research, as seen in (Eckhardt et al., 2020). This is fundamental in understanding the chemical properties and potential applications of these compounds.
Wirkmechanismus
The mechanism of action of “{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone” is not specified in the available resources. Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity , but the specific activities of this compound would depend on its interactions with biological targets, which are not detailed in the available resources.
Eigenschaften
IUPAC Name |
[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O5S/c19-18(20,21)14-5-3-4-13(12-14)17(25)22-8-10-23(11-9-22)30(28,29)16-7-2-1-6-15(16)24(26)27/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGDHTOYBUDGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

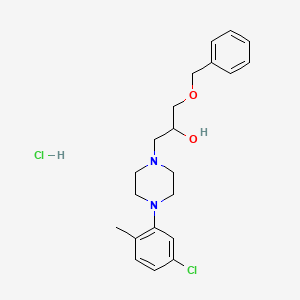


![Ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2446964.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2446966.png)
![8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446967.png)
![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2446969.png)
